molecular formula C8H9ClN2O B1295173 5-Chloro-2-(methylamino)benzamide CAS No. 31823-19-5

5-Chloro-2-(methylamino)benzamide

Cat. No. B1295173
CAS RN: 31823-19-5
M. Wt: 184.62 g/mol
InChI Key: ZUYIIDOKGIRIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including condensation, desulfurization, and acylation reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involves a one-pot synthesis followed by desulfurization and acylation to obtain the final compound . Another example is the synthesis of a precursor for novel heterocyclic compounds with insecticidal activity, which also involves multiple steps and the use of spectroscopic techniques for structural characterization .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and computational methods. For example, the molecular structure and vibrational spectra of a dichloro bis-methylamino benzoquinone were investigated using FT-IR, FT-Raman, and quantum chemical calculations, revealing the compound's symmetry and stability . Similarly, the structural characterization of precursors for antitubercular benzothiazinones was described, providing insights into the molecular structures of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and often require specific conditions and reagents. For example, the synthesis of the β-amyloid aggregation inhibitor required a Pummerer reaction and subsequent treatment with diethylamine . The synthesis of the benzamide precursor for insecticidal heterocyclic compounds involved exploiting the reactivity of the cyanomethylene functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are deduced from their molecular structures and the results of spectroscopic measurements. The stability, charge delocalization, and chemical activity can be inferred from the HOMO-LUMO energy gap and NBO analysis, as demonstrated in the study of the dichloro bis-methylamino benzoquinone . The thermodynamic functions of these compounds have also been computed to provide further insights into their properties .

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • A series of compounds including 5-chloro derivatives showed significant biological activity against mycobacterial, bacterial, and fungal strains, as well as inhibitory effects on photosynthetic electron transport in chloroplasts. These compounds' activities were comparable or superior to standard drugs like isoniazid and ciprofloxacin, indicating their potential as therapeutic agents (Imramovský et al., 2011).
  • Another study focused on benzamide derivatives coupled with amine, amino acid, and dipeptide groups, demonstrating potent cytotoxic activities against breast and liver cancer cell lines. These findings suggest a potential for developing new cancer therapies (Youssef et al., 2020).
  • Benzamide-based compounds were also synthesized for their antitubercular properties, with certain derivatives showing promising activity against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis drugs (Nimbalkar et al., 2018).

Synthesis and Chemical Analysis

  • Innovative synthesis techniques have been developed for benzamide derivatives, including a focus on green chemistry methods and the exploration of their antimicrobial and antitubercular activities. Such research highlights the versatility of these compounds in drug development and the importance of efficient synthesis methods (Zalavadia, 2016).
  • The intramolecular hydrogen bonding in 2-hydroxy-benzamides, including chloro derivatives, has been analyzed to understand their structural characteristics and potential implications for biological activity (Kawski et al., 2006).

Antitumor and Antiviral Applications

  • Research has identified certain benzamide derivatives as potent inhibitors of β-amyloid aggregation, a key factor in Alzheimer's disease, showcasing their potential in treating neurodegenerative disorders (Choi et al., 2003).
  • Novel benzamide-based compounds have demonstrated significant antiavian influenza virus activity, suggesting a potential role in antiviral therapy (Hebishy et al., 2020).

properties

IUPAC Name

5-chloro-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYIIDOKGIRIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185694
Record name Benzamide, 5-chloro-2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-2-(methylamino)benzamide

CAS RN

31823-19-5
Record name Benzamide, 5-chloro-2-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031823195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC120274
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 5-chloro-2-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-2-(METHYLAMINO)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.